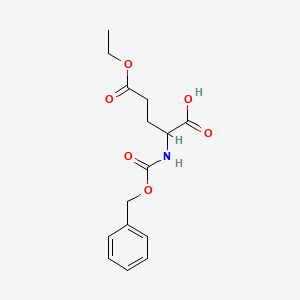
Cbz-Glu(OEt)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Cbz-L-glutamic acid 5-ethyl ester can be synthesized through the esterification of N-Cbz-L-glutamic acid. The process typically involves the reaction of N-Cbz-L-glutamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of N-Cbz-L-glutamic acid 5-ethyl ester follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions: N-Cbz-L-glutamic acid 5-ethyl ester undergoes various chemical reactions, including:
Ester Exchange Reactions: It can participate in ester exchange reactions where the ethyl ester group is replaced by another ester group.
Hydrogenation Reactions: The compound can undergo hydrogenation to remove the benzyloxycarbonyl (Cbz) protecting group
Common Reagents and Conditions:
Ester Exchange: Typically involves the use of alcohols and acid catalysts.
Hydrogenation: Commonly performed using hydrogen gas and a palladium catalyst under mild conditions.
Major Products:
Ester Exchange: Produces different ester derivatives of N-Cbz-L-glutamic acid.
Hydrogenation: Results in the formation of L-glutamic acid derivatives.
Aplicaciones Científicas De Investigación
N-Cbz-L-glutamic acid 5-ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of N-Cbz-L-glutamic acid 5-ethyl ester primarily involves its role as a protected form of L-glutamic acid. The benzyloxycarbonyl (Cbz) group protects the amino group of L-glutamic acid, preventing unwanted reactions during synthesis. The ester group can be selectively removed under specific conditions, allowing for the controlled release of L-glutamic acid .
Comparación Con Compuestos Similares
N-Cbz-L-glutamic acid γ-t-butyl ester: Another protected form of L-glutamic acid with a tert-butyl ester group.
N-Cbz-L-glutamic acid 5-methyl ester: Similar to N-Cbz-L-glutamic acid 5-ethyl ester but with a methyl ester group
Uniqueness: N-Cbz-L-glutamic acid 5-ethyl ester is unique due to its specific ester group, which provides distinct reactivity and solubility properties compared to other ester derivatives. This makes it particularly useful in certain synthetic applications where the ethyl ester group offers advantages in terms of reaction conditions and product stability .
Propiedades
IUPAC Name |
5-ethoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-2-21-13(17)9-8-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFYEAOTNUSCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13714663.png)

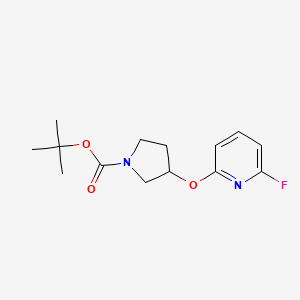
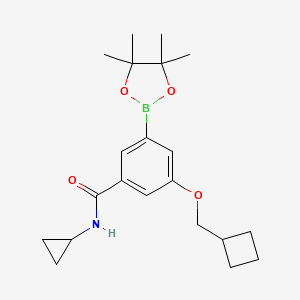

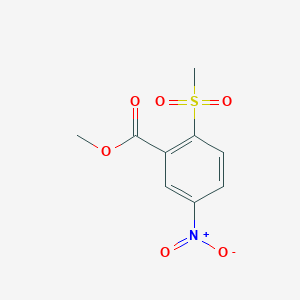
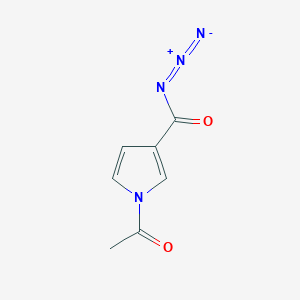
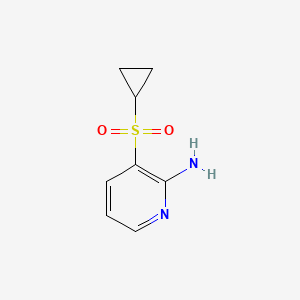
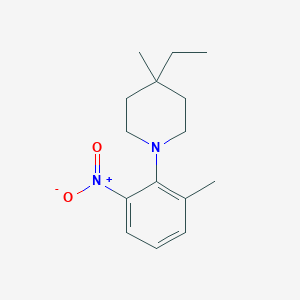

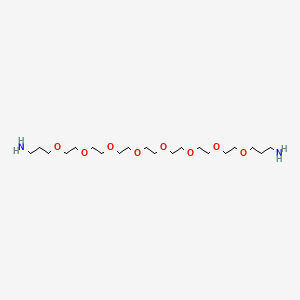

![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)

